4-Hydroxy-3,5-dimethylphenyl benzoate

Catalog No.
S8783542
CAS No.
15770-88-4
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
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4-Hydroxy-3,5-dimethylphenyl benzoate

CAS Number

15770-88-4

Product Name

4-Hydroxy-3,5-dimethylphenyl benzoate

IUPAC Name

(4-hydroxy-3,5-dimethylphenyl) benzoate

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c1-10-8-13(9-11(2)14(10)16)18-15(17)12-6-4-3-5-7-12/h3-9,16H,1-2H3

InChI Key

IAMGWSKZBAUVET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)OC(=O)C2=CC=CC=C2

4-Hydroxy-3,5-dimethylphenyl benzoate, with the chemical formula C15H14O3C_{15}H_{14}O_{3}, is an organic compound characterized by a benzoate group attached to a 4-hydroxy-3,5-dimethylphenyl moiety. This compound features a hydroxyl group at the para position and two methyl groups at the meta positions of the phenyl ring, contributing to its unique chemical properties and potential biological activities. Its molecular weight is approximately 242.27 g/mol .

The reactivity of 4-hydroxy-3,5-dimethylphenyl benzoate can be attributed to its functional groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The hydroxyl group enhances the electron density of the aromatic ring, making it more reactive towards electrophiles. This can lead to further substitution reactions at other positions on the aromatic system.
  • Nucleophilic Aromatic Substitution: The benzoate group can undergo nucleophilic attack, particularly in the presence of strong nucleophiles, facilitating the formation of various derivatives .
  • Esterification: The carboxylic acid part of the benzoate can react with alcohols to form esters, which can be useful in synthesizing derivatives for various applications.

Research indicates that 4-hydroxy-3,5-dimethylphenyl benzoate may exhibit various biological activities, including:

  • Antioxidant Properties: Compounds with similar structures often display significant antioxidant capabilities, which can help in mitigating oxidative stress in biological systems.
  • Antimicrobial Activity: Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for pharmaceutical applications .
  • Potential Anticancer Effects: Preliminary studies have indicated that certain analogs may have cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.

The synthesis of 4-hydroxy-3,5-dimethylphenyl benzoate can be accomplished through several methods:

  • Two-Step Synthesis:
    • Step 1: Synthesize 4-hydroxy-3,5-dimethylphenol through methylation processes.
    • Step 2: Perform esterification with benzoic acid or its derivatives using acid catalysis or coupling agents .
  • Electrophilic Aromatic Substitution:
    • Employing electrophiles to introduce the benzoate group onto the aromatic ring of 4-hydroxy-3,5-dimethylphenol can also yield this compound efficiently .

4-Hydroxy-3,5-dimethylphenyl benzoate has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting oxidative stress-related diseases or microbial infections.
  • Cosmetics: Its antioxidant properties make it suitable for incorporation into cosmetic formulations aimed at skin protection.
  • Agriculture: Potential use as a natural pesticide or growth regulator due to its antimicrobial properties.

Studies investigating the interactions of 4-hydroxy-3,5-dimethylphenyl benzoate with various biological molecules are crucial for understanding its mechanism of action. These include:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its bioavailability and efficacy.
  • Enzyme Inhibition Studies: Research into whether this compound inhibits specific enzymes could reveal its potential therapeutic targets.

Several compounds share structural similarities with 4-hydroxy-3,5-dimethylphenyl benzoate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Hydroxybenzoic AcidHydroxyl group on a benzoic acid structureSimple structure; used as a preservative
Syringic Acid (3,5-Dimethoxy-4-hydroxybenzoic Acid)Contains methoxy groups instead of methyl groupsExhibits strong antioxidant properties
2-Hydroxybenzoic Acid (Salicylic Acid)Hydroxyl group ortho to carboxylic acidKnown for anti-inflammatory effects
4-Methylbenzoic AcidMethyl group on the para positionUsed in polymer production (p-toluic acid)

The uniqueness of 4-hydroxy-3,5-dimethylphenyl benzoate lies in its specific arrangement of functional groups and potential combined biological activities that differentiate it from these similar compounds.

Molecular Architecture

4-Hydroxy-3,5-dimethylphenyl benzoate features a benzoate ester group attached to a phenolic ring substituted with two methyl groups at the 3- and 5-positions and a hydroxyl group at the 4-position. The molecular formula C₁₅H₁₄O₃ corresponds to a molar mass of 242.27 g/mol. The ester linkage between the benzoic acid and phenolic moieties introduces polarity, while the methyl groups enhance steric hindrance, influencing reactivity.

Key Structural Features:

  • Phenolic ring: Electron-donating methyl groups at meta positions stabilize the aromatic system via hyperconjugation.
  • Benzoate ester: The carbonyl group (C=O) participates in resonance, reducing electrophilicity at the carbonyl carbon.
  • Hydrogen-bonding capacity: The hydroxyl group facilitates intermolecular interactions, critical for crystal packing and biological activity.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.094294304 g/mol

Monoisotopic Mass

242.094294304 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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